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Compound of Interest

Compound Name:
1-Cyclopropyl-2-

methoxyethanamine

CAS No.: 1095431-22-3

Cat. No.: B1425465

Get Quote

Executive Summary: The "Chiral Key" to Melatonin
Agonists
(S)-1-Cyclopropyl-2-methoxyethanamine (CAS: 1173690-15-7; HCl Salt: 1095431-18-7) is a

high-value chiral building block, primarily recognized as the critical amine moiety in the

synthesis of Tasimelteon (Hetlioz).

In drug discovery, this intermediate represents a strategic fusion of three pharmacophoric

elements:

Chirality ((S)-Configuration): Essential for selective binding to MT1/MT2 melatonin receptors.

Cyclopropyl Motif: Acts as a bioisostere for alkyl groups, enhancing metabolic stability

against CYP450 oxidation while providing conformational rigidity.

Methoxyethyl Chain: Improves aqueous solubility and offers a hydrogen-bond acceptor site

within the binding pocket.
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This guide details the structural rationale, authoritative synthesis protocols, and quality control

parameters required for utilizing this intermediate in high-stakes pharmaceutical development.

Structural Analysis & Pharmacophore Logic
The Cyclopropyl Advantage
The cyclopropyl group is not merely a spacer; it is a metabolic shield. In the development of

Tasimelteon, the replacement of standard alkyl chains with a cyclopropyl ring significantly

reduces the rate of oxidative metabolism. The strained C-H bonds of the cyclopropane ring

(approx. 106 kcal/mol bond dissociation energy) are stronger than typical aliphatic C-H bonds

(~98 kcal/mol), making them less susceptible to cytochrome P450 attack.

Stereochemical Imperative
The (S)-configuration is non-negotiable. Structure-Activity Relationship (SAR) studies indicate

that the spatial arrangement of the methoxy group relative to the amide linker (formed after

coupling) dictates the ligand's ability to engage the hydrophobic pocket of the MT1/MT2

receptors. The (R)-enantiomer typically exhibits significantly reduced affinity (Ki values often

10-100x higher), rendering it an impurity rather than an active component.

Synthetic Pathways: From Resolution to
Biocatalysis
Historical methods relied on the resolution of racemic amines using lipases or chiral acids (e.g.,

tartaric acid), often resulting in maximum theoretical yields of 50%. Modern industrial standards

favor Asymmetric Chemoenzymatic Synthesis to ensure >99% enantiomeric excess (ee).

Workflow Visualization (Graphviz)
The following diagram illustrates the industrial evolution from racemic resolution to the

preferred biocatalytic route.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1425465?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pathway Legend

Methyl Cyclopropyl Ketone Cyclopropylglyoxylic AcidOxidation (KMnO4)

Leucine Dehydrogenase
(Biocatalysis)

(S)-Cyclopropylglycine

NADH, NH3
(Asymmetric Amination)

Reduction (BH3/LiAlH4)Reduction to Amino Alcohol O-MethylationSelective Methylation (S)-1-Cyclopropyl-2-
methoxyethanamine

Isolation

Starting Material

Critical Chiral Step

Target Intermediate

Click to download full resolution via product page

Caption: Evolution of synthesis showing the high-efficiency chemoenzymatic route via (S)-

Cyclopropylglycine.

Experimental Protocol: Chemoenzymatic Synthesis
Context: This protocol describes the conversion of cyclopropylglyoxylic acid to the chiral amine

precursor, a method superior to chemical resolution due to its 100% theoretical yield of the

desired enantiomer.

Reagents & Equipment
Substrate: Cyclopropylglyoxylic acid (prepared from methyl cyclopropyl ketone).[1]

Enzyme: Leucine Dehydrogenase (LeuDH) (cloned from Thermoactinomyces intermedius).

[1]

Cofactor Recycling: Formate Dehydrogenase (FDH) + Sodium Formate + NAD+.

Buffer: Ammonium formate buffer (pH 8.5).
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Apparatus: Thermostated shaker or bioreactor.

Step-by-Step Methodology
Reaction Assembly:

In a 500 mL reaction vessel, dissolve cyclopropylglyoxylic acid (50 mmol) in ammonium

formate buffer (1 M, pH 8.5). The high concentration of ammonium ions serves as the

amine source.

Add NAD+ (0.5 mmol) (catalytic amount).

Add Sodium Formate (75 mmol) to drive NADH recycling.

Biocatalysis Initiation:

Add lyophilized LeuDH (500 units) and FDH (500 units).

Incubate at 30°C with gentle agitation (150 rpm).

Monitor: Track consumption of the keto acid via HPLC (C18 column, UV 210 nm) every 2

hours. Reaction typically reaches completion in 12–24 hours.

Isolation of (S)-Cyclopropylglycine:

Quench reaction by adjusting pH to 3.0 with 6M HCl (precipitates enzymes).

Filter through Celite.

Purify the amino acid via ion-exchange chromatography (Dowex 50W) to remove salts.

Yield checkpoint: Expect >90% yield, >99% ee.

Conversion to Target Amine:

Reduction: Treat the (S)-amino acid with Borane-THF complex (BH3·THF) at 0°C -> reflux

to yield (S)-2-amino-2-cyclopropylethanol.

Protection: Protect amine with Boc-anhydride.
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Methylation: Methylate the alcohol using MeI/NaH in THF.

Deprotection: Remove Boc group with 4M HCl/Dioxane.

Final Isolation: Recrystallize the HCl salt from Isopropanol/Ether.

Application Case Study: Synthesis of Tasimelteon
The primary utility of this amine is its coupling with the dihydrobenzofuran core. This step

determines the final drug's efficacy.

Coupling Reaction Workflow
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Caption: Convergent synthesis of Tasimelteon highlighting the introduction of the chiral amine.

Critical Process Parameters (CPPs)
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Stoichiometry: Use a slight excess of the amine (1.1 eq) to ensure complete consumption of

the expensive benzofuran acid intermediate.

Base Selection: Non-nucleophilic bases (DIPEA or TEA) are required to neutralize the HCl

salt of the amine without racemizing the chiral center.

Temperature Control: Maintain coupling temperature <5°C during addition to prevent side

reactions (dimerization).

Quality Control & Data Specifications
Physical Properties Table

Property Specification (HCl Salt) Notes

Appearance
White to off-white crystalline

solid

Hygroscopic; store under inert

gas.[2]

Molecular Weight 151.63 g/mol C6H13NO[3] · HCl

Melting Point 135–140°C
Sharp range indicates high

purity.

Solubility
Soluble in Water, Methanol,

DMSO

Poor solubility in non-polar

solvents (Hexane).

Chiral Purity Analysis (HPLC)
To validate the (S)-enantiomer excess, use the following method:

Column: Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm).

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

Flow Rate: 1.0 mL/min.

Detection: UV @ 210 nm (low wavelength required due to lack of strong chromophores).

Acceptance Criteria: (S)-Enantiomer > 99.0%; (R)-Enantiomer < 0.5%.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: (S)-1-Cyclopropyl-2-
methoxyethanamine as a Chiral Intermediate]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1425465/docs#technical-guide-s-1-cyclopropyl-2-
methoxyethanamine-as-a-chiral-intermediate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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